molecular formula C11H10O3 B8648353 2-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 137215-31-7

2-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B8648353
CAS No.: 137215-31-7
M. Wt: 190.19 g/mol
InChI Key: ONHNMNPBYPHXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

137215-31-7

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-ethyl-7-hydroxychromen-4-one

InChI

InChI=1S/C11H10O3/c1-2-8-6-10(13)9-4-3-7(12)5-11(9)14-8/h3-6,12H,2H2,1H3

InChI Key

ONHNMNPBYPHXOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6.5 g (21.5.10-3 mol) of 2-ethyl-7-(1-oxopropoxy)-3-(1-oxopropyl)-4H-1benzopyran-4-one and 5 g (47.403 mol) of sodium carbonate in 65 ml of water is kept at a temperature of 150° C. for 9 hours. The reaction mixture is hydrolyzed with a 1N solution of hydrochloric acid. The product is extracted with ethyl acetate. After purification by chromatography on silica gel using an ether/methylene chloride mixture (1/2 v/v) as the eluent, 2.45 g (yield: 61%) of the expected product are obtained.
Name
2-ethyl-7-(1-oxopropoxy)-3-(1-oxopropyl)-4H-1benzopyran-4-one
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ether methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
61%

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